2,2'-Bipyridyl-6-carbothioamide
Overview
Description
2,2’-Bipyridyl-6-carbothioamide is a synthetic compound known for its antitumoral activity. It is characterized by its chelating properties due to the presence of a tridentate ligand system consisting of nitrogen and sulfur atoms. This compound has shown potential in inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of 2,2’-Bipyridyl-6-carbothioamide typically involves the reaction of 2,2’-bipyridine with a suitable thioamide precursor under controlled conditions. One common method includes the use of metal catalysts to facilitate the coupling of pyridine derivatives. For instance, the Suzuki coupling reaction can be employed, where palladium catalysts are used to couple 2,2’-bipyridine with a thioamide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2,2’-Bipyridyl-6-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The nitrogen and sulfur atoms in the ligand system can participate in substitution reactions, where other functional groups replace the existing ones. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,2’-Bipyridyl-6-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals, which can be studied for their catalytic and electronic properties.
Biology: The compound’s ability to inhibit ribonucleotide reductase makes it a valuable tool in studying DNA synthesis and cell proliferation.
Mechanism of Action
The primary mechanism by which 2,2’-Bipyridyl-6-carbothioamide exerts its effects is through the inhibition of ribonucleotide reductase. This enzyme is essential for converting ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis. The compound chelates iron, which is necessary for the enzyme’s activity, thereby inhibiting its function. This inhibition leads to a decrease in DNA synthesis and cell proliferation, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
2,2’-Bipyridyl-6-carbothioamide is similar to other compounds with tridentate ligand systems, such as α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. it has unique properties that distinguish it from these compounds:
- α-(N)-heterocyclic carboxaldehyde thiosemicarbazones
- 2,2’-Bipyridyl-6-carboxamidoximes
Chelating Properties: While both compounds can chelate metals, 2,2’-Bipyridyl-6-carbothioamide has a distinct ligand system that offers different coordination chemistry.
Antitumoral Activity: The compound’s specific inhibition of the R2 subunit of ribonucleotide reductase sets it apart from other inhibitors that may target different subunits or enzymes
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11(15)10-6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7H,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSRBEDGZFDJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229306 | |
Record name | 2,2'-Bipyridyl-6-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78797-02-1 | |
Record name | 2,2'-Bipyridyl-6-carbothioamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078797021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC308938 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Bipyridyl-6-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-BIPYRIDYL-6-CARBOTHIOAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ16M0GM8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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